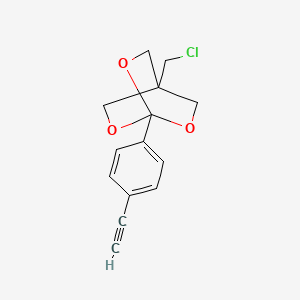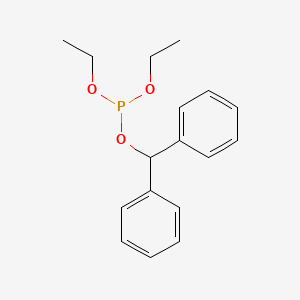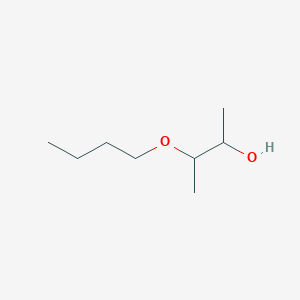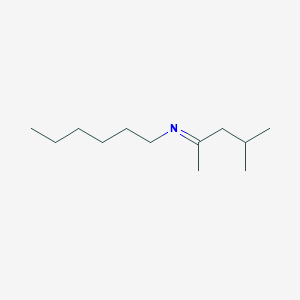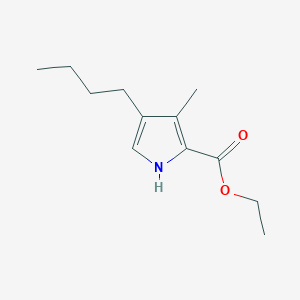![molecular formula C22H43NO4 B14268893 11-{[(Decyloxy)carbonyl]amino}undecanoic acid CAS No. 133942-50-4](/img/structure/B14268893.png)
11-{[(Decyloxy)carbonyl]amino}undecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-{[(Decyloxy)carbonyl]amino}undecanoic acid is an organic compound that belongs to the class of fatty acids and amines. This compound is characterized by its long carbon chain and the presence of both amine and carboxylic acid functional groups. It is a white solid at room temperature and is known for its applications in various fields, including polymer synthesis and biomedical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-{[(Decyloxy)carbonyl]amino}undecanoic acid typically involves multiple steps:
Transesterification of Castor Oil: Castor oil is transesterified with methanol in the presence of sodium methoxide to produce methyl ricinoleate.
Pyrolysis of Methyl Ricinoleate: Methyl ricinoleate is then pyrolyzed to yield heptanal and methyl undecenoate.
Hydrolysis of Methyl Undecenoate: The methyl undecenoate is hydrolyzed to produce 10-undecenoic acid.
Hydrobromination: 10-undecenoic acid undergoes hydrobromination to form 11-bromoundecanoic acid.
Amination: Finally, 11-bromoundecanoic acid is reacted with decylamine to produce this compound.
Industrial Production Methods
The industrial production of this compound follows similar steps but is optimized for large-scale synthesis. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
11-{[(Decyloxy)carbonyl]amino}undecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amine group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces amides or other substituted derivatives.
Scientific Research Applications
11-{[(Decyloxy)carbonyl]amino}undecanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 11-{[(Decyloxy)carbonyl]amino}undecanoic acid involves its interaction with various molecular targets and pathways:
Lipid Metabolism: The compound can integrate into lipid bilayers, affecting membrane fluidity and function.
Enzyme Inhibition: It may inhibit specific enzymes involved in lipid metabolism, thereby modulating biological processes.
Drug Delivery: As a component of lipid-based drug delivery systems, it facilitates the transport of therapeutic agents across cell membranes.
Comparison with Similar Compounds
11-{[(Decyloxy)carbonyl]amino}undecanoic acid can be compared with other similar compounds such as:
11-Aminoundecanoic Acid: A precursor to Nylon-11, used in polymer synthesis.
10-Undecenoic Acid: Used in the production of specialty chemicals and as a precursor for other derivatives.
Uniqueness
The presence of both amine and carboxylic acid functional groups in this compound makes it a versatile compound for various chemical reactions and applications
Properties
CAS No. |
133942-50-4 |
|---|---|
Molecular Formula |
C22H43NO4 |
Molecular Weight |
385.6 g/mol |
IUPAC Name |
11-(decoxycarbonylamino)undecanoic acid |
InChI |
InChI=1S/C22H43NO4/c1-2-3-4-5-6-11-14-17-20-27-22(26)23-19-16-13-10-8-7-9-12-15-18-21(24)25/h2-20H2,1H3,(H,23,26)(H,24,25) |
InChI Key |
PEOYADAVPYFRNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)NCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


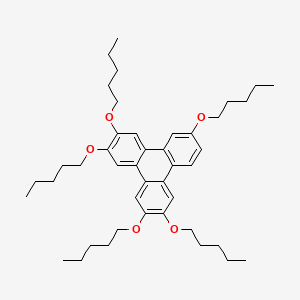
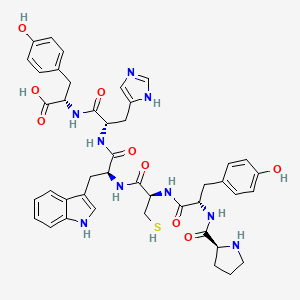

![1-[3-Chloro-1-(4-fluorophenoxy)propyl]-4-fluorobenzene](/img/structure/B14268825.png)
![1,3-Difluoro-5-[4-(4-pentylphenyl)phenyl]benzene](/img/structure/B14268827.png)
![Methyl [2-(2-acetylbenzoyl)phenyl]acetate](/img/structure/B14268835.png)
![4,4'-[(Thiophen-2-yl)methylene]bis(2,5-dimethylphenol)](/img/structure/B14268842.png)
